molecular formula C20H25N5O3 B2562563 N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(pentyloxy)benzamide CAS No. 1171366-29-2

N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(pentyloxy)benzamide

Cat. No. B2562563
CAS RN: 1171366-29-2
M. Wt: 383.452
InChI Key: KNWVGWXAVXQBGZ-UHFFFAOYSA-N
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Description

N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(pentyloxy)benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been investigated in laboratory experiments. In

Scientific Research Applications

Synthesis and Characterization

Researchers have developed novel synthesis routes for benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against influenza A virus (subtype H5N1), highlighting their potential as antiviral agents (Hebishy et al., 2020). Another study detailed the synthesis of substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, exploring their biological applications, including their potential to bind nucleotide protein targets, indicating their relevance in medicinal chemistry (Saeed et al., 2015).

Antiviral and Antimycobacterial Properties

A particular focus has been on the antiviral and antimycobacterial properties of these compounds. For instance, derivatives have been evaluated for their in vitro antitubercular activities, revealing promising lead molecules with significant efficacy against Mycobacterium tuberculosis (Nayak et al., 2016). This suggests a potential role for these compounds in developing new antitubercular therapies.

Antioxidant Activity

The antioxidant properties of new functionalized 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles were also investigated, with some compounds showing excellent antioxidant activity and protection against DNA damage, pointing to their potential therapeutic applications (Bondock et al., 2016).

properties

IUPAC Name

3-pentoxy-N-[5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3/c1-4-5-6-12-27-16-9-7-8-15(13-16)18(26)22-20-24-23-19(28-20)17-10-11-21-25(17)14(2)3/h7-11,13-14H,4-6,12H2,1-3H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWVGWXAVXQBGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=NN3C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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